2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a difluorophenyl group, and an ethan-1-ol moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol. The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-fluorophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H10ClF2NO |
---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
2-amino-2-(2,3-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H |
InChI Key |
XREOCOTWOUFHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CO)N.Cl |
Origin of Product |
United States |
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